molecular formula C12H9IO3 B12097753 Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Cat. No.: B12097753
M. Wt: 328.10 g/mol
InChI Key: MCLLNNPCEGABKF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound with the molecular formula C12H9IO3 and a molecular weight of 328.1 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, an iodine atom, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate typically involves the iodination of a naphthalene derivative followed by esterification. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate group is esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the iodination, hydroxylation, and esterification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is unique due to the combination of the hydroxyl group, iodine atom, and methyl ester group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Biological Activity

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H9_{9}I O3_{3} and a molecular weight of approximately 328.10 g/mol. The structure features a hydroxyl group (-OH) at the 3-position and an iodine atom (I) at the 8-position on the naphthalene ring, contributing to its unique chemical properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer properties . Some studies have shown inhibitory effects on cancer cell proliferation, particularly targeting specific mutations associated with various cancers. For instance, derivatives of this compound have demonstrated activity against several cancer cell lines, including:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (breast)20.1Induction of ROS and apoptosis
HT-29 (colon)14Inhibition of tubulin polymerization
A549 (lung)22Cell cycle arrest at G2/M phase

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies have indicated that it exhibits significant activity against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Pseudomonas aeruginosa22
Klebsiella pneumoniae25

The compound's structural features likely contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Tubulin Polymerization Inhibition : Similar to other naphthalene derivatives, it may interfere with microtubule dynamics.
  • Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in certain cancer cell lines.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • A study involving the treatment of MCF-7 breast cancer cells demonstrated that exposure to this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Another investigation focused on its antibacterial effects revealed that this compound could serve as a lead for developing new antibiotics against resistant bacterial strains .

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 3-hydroxy-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9IO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3

InChI Key

MCLLNNPCEGABKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2I

Origin of Product

United States

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